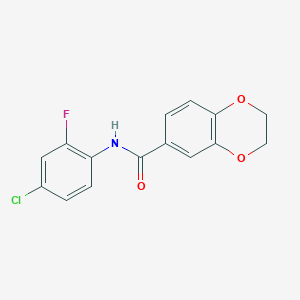
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience and pain management.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by binding to a specific site on the Nav1.7 sodium channel, which prevents the channel from opening and transmitting pain signals. This mechanism of action is different from that of traditional painkillers, which often target multiple pain pathways and can cause side effects such as addiction and tolerance.
Biochemical and Physiological Effects:
Studies have shown that this compound is highly selective for Nav1.7 and has minimal effects on other sodium channels. This selectivity makes this compound a potentially safer alternative to traditional painkillers. Additionally, this compound has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its high selectivity for Nav1.7 and its ability to target specific pain pathways. However, this compound has limitations as well, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide research, including the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the evaluation of its safety and efficacy in human clinical trials. Additionally, this compound may have potential applications in other fields, such as the treatment of epilepsy and other neurological disorders.
In conclusion, this compound is a promising compound that has the potential to revolutionize the field of pain management. Its selective inhibition of Nav1.7 makes it a safer alternative to traditional painkillers, and its potential applications in other fields make it an exciting area of research for the future.
Métodos De Síntesis
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxine with 4-chloro-2-fluoroaniline. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use as a pain management drug. It has been shown to selectively inhibit the activity of Nav1.7, a voltage-gated sodium channel that is involved in the transmission of pain signals. This makes this compound a promising candidate for the development of new analgesics that can target specific pain pathways without causing unwanted side effects.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-10-2-3-12(11(17)8-10)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMKVNQIFVAIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)

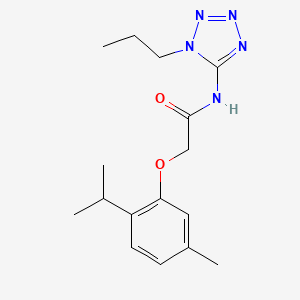
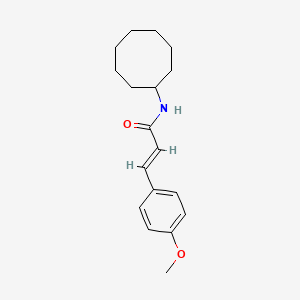
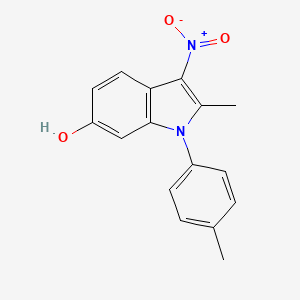
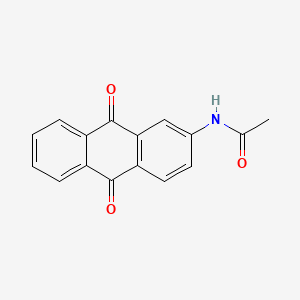

![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
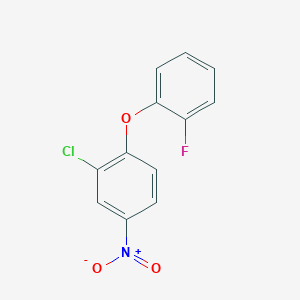

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)